molecular formula C9H8FN3 B1304774 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline CAS No. 251649-52-2

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Cat. No.: B1304774
CAS No.: 251649-52-2
M. Wt: 177.18 g/mol
InChI Key: DCSCOECASPLFFN-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline: is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known for its versatility in binding to metal ions and participating in hydrogen bonding, which makes it a valuable component in enzyme active sites. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to either the inhibition or enhancement of their catalytic functions. Additionally, this compound can influence gene expression by binding to transcription factors and modifying their activity. These interactions result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes significant only above certain concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions highlight the compound’s potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its activity and interactions with biomolecules. Additionally, binding proteins can modulate the compound’s distribution and availability within tissues .

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications can direct this compound to particular organelles, such as the nucleus or mitochondria. Its localization within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroaniline and imidazole.

    Nucleophilic Substitution: The nucleophilic substitution reaction between 5-fluoroaniline and imidazole is carried out in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (e.g., 100-120°C) to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions are performed in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted imidazole derivatives with various functional groups

Scientific Research Applications

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.

    Material Science: The compound is used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural properties.

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities with diverse applications.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-Yl)Aniline: Lacks the fluorine atom, which may result in different biological activities and binding affinities.

    5-Chloro-2-(1H-Imidazol-1-Yl)Aniline: Contains a chlorine atom instead of fluorine, potentially altering its chemical reactivity and biological properties.

    5-Bromo-2-(1H-Imidazol-1-Yl)Aniline: Similar structure with a bromine atom, which may affect its pharmacokinetic and pharmacodynamic profiles.

Uniqueness

The presence of the fluorine atom in 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline imparts unique properties, such as increased lipophilicity and enhanced metabolic stability. These characteristics can improve the compound’s bioavailability and efficacy in therapeutic applications. Additionally, the fluorine atom can influence the compound’s electronic properties, making it a valuable scaffold for the design of new drugs and materials.

Properties

IUPAC Name

5-fluoro-2-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSCOECASPLFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379060
Record name 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251649-52-2
Record name 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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